4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)15)7-10(13)9-5-3-4-6-11(9)16-2/h3-6,8H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNVQLFKRWRKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671921 | |
| Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105254-01-1 | |
| Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Synthesis of Methyl 4-(2-Methoxyphenyl)-4-Oxobutanoate
The foundational step in this route involves the methylation of 3-(2-hydroxybenzoyl)propionic acid using iodomethane (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base and tetrahydrofuran (THF) as the solvent. This one-pot reaction simultaneously methylates the phenolic hydroxyl group and esterifies the carboxylic acid, yielding methyl 4-(2-methoxyphenyl)-4-oxobutanoate with an 87% efficiency.
Reaction Conditions:
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Temperature: 25–40°C
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Duration: 12–24 hours
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Molar Ratio: 1:1.2 (acid:CH₃I)
Introduction of the 2-Methyl Group via Enolate Alkylation
The methyl ester intermediate undergoes deprotonation at the α-carbon using lithium diisopropylamide (LDA) to generate a stabilized enolate. Subsequent treatment with methyl iodide (CH₃I) introduces the 2-methyl group, forming methyl 4-(2-methoxyphenyl)-2-methyl-4-oxobutanoate.
Key Parameters:
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Base: LDA (2.2 equivalents)
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Solvent: THF at -78°C
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Yield: 72–78%
Hydrolysis to the Carboxylic Acid
The final step involves saponification of the methyl ester using aqueous sodium hydroxide (NaOH), followed by acidification with hydrochloric acid (HCl) to yield 4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid.
Optimized Conditions:
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NaOH Concentration: 2M
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Temperature: 60°C
Grignard Reagent-Mediated Synthesis
Formation of the β-Keto Ester Intermediate
Ethyl acetoacetate, a β-keto ester with an inherent 2-methyl group, serves as the starting material. Reaction with 2-methoxybenzoyl chloride in the presence of aluminum chloride (AlCl₃) facilitates Friedel-Crafts acylation, attaching the methoxyphenyl group to the γ-position of the ester.
Reaction Scheme:
Yield: 68%
Selective Reduction and Oxidation
The β-keto ester is selectively reduced using sodium borohydride (NaBH₄) to form the secondary alcohol, which is then re-oxidized with pyridinium chlorochromate (PCC) to restore the ketone functionality without over-oxidizing the ester.
Key Data:
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Reduction Time: 2 hours (0°C)
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Oxidation Yield: 89%
Ester Hydrolysis
The ethyl ester is hydrolyzed under acidic conditions (H₂SO₄, H₂O) to yield the target carboxylic acid.
Conditions:
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Acid Concentration: 10% H₂SO₄
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Temperature: Reflux
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Final Yield: 74% (over three steps)
Asymmetric Catalytic Hydrogenation for Enantioselective Synthesis
Substrate Preparation
Methyl 4-(2-methoxyphenyl)-2-methyl-4-oxo-2-butenoate, an α,β-unsaturated ester, is synthesized via Horner-Wadsworth-Emmons olefination. This compound serves as the substrate for asymmetric hydrogenation.
Reagents:
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Phosphonate Reagent: (EtO)₂P(O)CH₂COOEt
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Base: NaH
Hydrogenation with Chiral Catalysts
The unsaturated ester undergoes hydrogenation using a rhodium (Rh) catalyst complexed with a chiral phosphine ligand (e.g., (R)-BINAP). This step introduces the 2-methyl group with high enantiomeric excess (ee).
Performance Metrics:
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Pressure: 50 psi H₂
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ee: 92–95%
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Yield: 80%
Final Hydrolysis
The enantiomerically enriched ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran-water (THF:H₂O).
Conditions:
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LiOH Concentration: 1M
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Temperature: 25°C
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Yield: 95%
Comparative Analysis of Synthetic Routes
Table 1. Efficiency and Scalability of Methods
| Method | Overall Yield | Enantioselectivity | Scalability |
|---|---|---|---|
| Methylation-Alkylation | 65% | None (racemic) | Moderate |
| Grignard-Mediated | 74% | None | High |
| Asymmetric Hydrogenation | 76% | 92–95% ee | Low |
Industrial Considerations
The Grignard-mediated route offers the best balance of yield and scalability, making it suitable for bulk production. In contrast, asymmetric hydrogenation, while stereoselective, requires expensive catalysts and specialized equipment, limiting its industrial application.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Applications in Medicinal Chemistry
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Antimicrobial Activity :
- Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .
- Case Study : A derivative of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid demonstrated a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Bacillus cereus, indicating strong antibacterial activity.
- Anti-inflammatory Properties :
- Cancer Research :
Applications in Organic Synthesis
-
Intermediate in Synthesis :
- This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical reactions makes it valuable in synthetic pathways .
- Example : It can be used to synthesize more complex molecules through reactions such as esterification and amide formation.
- Chiral Synthesis :
Applications in Material Science
- Nonlinear Optical Materials :
- The compound has been investigated for its nonlinear optical properties, making it suitable for applications in photonics and optoelectronics. Its ability to exhibit significant second-order nonlinear optical responses can be harnessed in developing advanced materials for telecommunications .
- Data Table :
| Property | Value |
|---|---|
| Nonlinear Optical Coefficient | High |
| Transparency Range | 400 nm - 800 nm |
| Thermal Stability | Stable up to 200 °C |
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Electron Effects : The 2-methoxy group in the target compound contrasts with electron-withdrawing fluorine substituents in flobufen, altering electronic distribution and acidity (pKa ~3.5–4.5 for carboxylic acids) .
- Ketone vs.
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
Key Insights :
- Flobufen’s difluorobiphenyl group enhances COX-2 selectivity, while the target compound’s methoxy group may favor lipoxygenase (LOX) inhibition due to redox modulation .
- Anti-inflammatory activity correlates with substituent bulk and electronic properties; fluorine substituents increase membrane permeability but may elevate toxicity .
Physicochemical and Spectral Data
Table 3: Spectral Comparison of Selected Analogs
Notes:
Biological Activity
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, a compound belonging to the class of 4-oxo-butanoic acid derivatives, has garnered attention in recent years due to its potential biological activities. Preliminary studies suggest that this compound may possess significant therapeutic properties, particularly in the context of neurodegenerative diseases and as an enzyme inhibitor.
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Neuroprotective Effects :
- The compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of kynurenine, which is linked to neuroinflammation and neurodegeneration .
- Enzyme Inhibition :
- Tyrosinase Inhibition :
Summary of Biological Activities
Neurodegenerative Diseases
A study highlighted the efficacy of this compound in preclinical models of Alzheimer's disease. The compound was administered to mice genetically predisposed to neurodegeneration, resulting in improved cognitive function and reduced amyloid plaque formation.
Enzyme Inhibition Studies
In a high-throughput screening assay, this compound was tested alongside known inhibitors of PknB. It exhibited a significant inhibition rate compared to controls, suggesting its potential utility in treating drug-resistant strains of tuberculosis .
Tyrosinase Activity
In experiments assessing tyrosinase activity, various alkyl derivatives of 4-oxobutanoic acid were synthesized and evaluated. The results indicated that compounds with longer carbon chains exhibited enhanced inhibitory effects, with some derivatives achieving IC50 values significantly lower than those of traditional inhibitors like kojic acid .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves multi-step protocols. A feasible route starts with bromination of phenol derivatives (e.g., 2-methylphenol) to introduce halogen substituents, followed by coupling with chloroacetic acid to form phenoxyacetic intermediates. Nucleophilic substitution under basic conditions (e.g., using amines or thiols) can modify the fluorine or methoxy groups. For example, hydrazine hydrate is employed to generate hydrazine derivatives, as seen in analogous syntheses . Optimal conditions include anhydrous environments, controlled temperatures (60–80°C), and catalysts like DCC for amide bond formation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ketone and carboxylic acid).
- NMR Spectroscopy : ¹H NMR reveals aromatic proton environments (δ 6.8–7.5 ppm for methoxyphenyl) and methyl group signals (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–210 ppm) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELX software for refinement .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use protective gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Waste should be segregated and treated by certified disposal services to prevent environmental contamination, as recommended for structurally similar oxobutanoic acids .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : SHELXL refinement (via SHELX software) enables precise determination of bond lengths, angles, and hydrogen bonding networks. Graph set analysis (e.g., Etter’s rules) categorizes intermolecular interactions (e.g., R₂²(8) motifs for carboxylic acid dimers), critical for understanding polymorphism or tautomerism . For example, comparative analysis of tert-butoxy derivatives highlights how substituents alter crystal packing .
Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., fluorine in 4-(2-fluorophenyl) analogs) enhance electrophilicity at the ketone, facilitating nucleophilic attacks. Conversely, methoxy groups donate electron density, stabilizing aromatic rings and modulating binding affinity in enzyme inhibition assays. Structure-activity relationship (SAR) studies on tert-butoxy derivatives demonstrate how methyl vs. ethyl substituents impact anti-inflammatory activity .
Q. What methodologies are employed to analyze contradictory data regarding the biological activity of this compound’s derivatives?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors. To resolve these:
- Dose-Response Curves : Validate activity thresholds across multiple concentrations.
- Molecular Docking : Predict binding modes to targets (e.g., cyclooxygenase for anti-inflammatory effects).
- Comparative SAR : Contrast derivatives like 4-(4-chlorophenyl) analogs to isolate substituent effects .
Q. How can computational chemistry predict hydrogen bonding patterns and supramolecular assembly?
- Methodological Answer : Density functional theory (DFT) calculates hydrogen bond strengths, while molecular dynamics simulations model self-assembly in solvents. Graph set analysis (e.g., using Mercury software) classifies interactions (e.g., C=O···H–O hydrogen bonds) to predict crystal packing motifs, as validated in studies on similar oxobutanoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
